molecular formula C6H12O7 B078924 D-Galactonic acid CAS No. 13382-27-9

D-Galactonic acid

Cat. No. B078924
CAS RN: 13382-27-9
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-MGCNEYSASA-N
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Description

D-Galactonic acid is an oxidized form of the monosaccharide D-galactose . It is sometimes displayed in an open, linear form, with a carboxylic acid group on one end of the chain and an aldehyde on the other . It is more frequently depicted as a closed aldopyranose .


Synthesis Analysis

The primary source of commercial D-Galactonic acid is the hydrolysis of pectin . The process was first reported by Felix Ehrlich at the University of Breslau (Germany; now the University of Wrocław [Poland]) in 1917 . The process was refined in 2004 by Tetsuya Miyazawa and Toshitaka Funazukuri at Chuo University (Tokyo) .


Molecular Structure Analysis

The molecular formula of D-Galactonic acid is C6H12O7 . The D-Galactonic acid molecule contains a total of 24 bonds. There are 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .


Chemical Reactions Analysis

D-Galactonic acid can be oxidized by nitric acid to produce galactodisic acid, usually called mucic acid . Another reaction involves the use of a heterogeneous Au-catalyst for the oxidation of D-galacturonic acid to galactaric acid .


Physical And Chemical Properties Analysis

D-Galactonic acid has a molecular weight of 196.1553 g/mol . It is insoluble in alcohol and ether .

Scientific Research Applications

  • Bioconversion of D-Galacturonic Acid to L-Galactonic Acid : Filamentous fungi such as Trichoderma reesei and Aspergillus niger have been engineered to convert D-galacturonic acid to L-galactonic acid. This conversion is significant in eukaryotic D-galacturonic acid catabolism and is a promising area for the production of L-galactonate, which has potential applications in various industries (Kuivanen et al., 2012).

  • Regulation of D-Galactonate Metabolism in Escherichia coli : The metabolism of D-galactonate in E. coli involves the transcriptional regulator DgoR. Understanding its regulation is crucial as it affects bacterial colonization in the mammalian gut, highlighting the significance of D-galactonate metabolic pathways in host-bacterium interactions (Singh et al., 2018).

  • Medical and Biomedical Applications : A stable isotope dilution assay for D-galactonic acid has been developed for sensitive determination, particularly in studying the variability of D-galactonate excretion in healthy subjects and galactosemic patients. This research has significant implications in the medical field, especially in diagnosing and understanding metabolic disorders (Schadewaldt et al., 2004).

  • Production of Calcium Galactonate Crystals : Research on microbial conversion of galactose to galactonic acid has led to the production of calcium galactonate crystals. This process has potential applications in foodstuffs and specialty chemicals, demonstrating the versatility of D-galactonic acid in various industries (Zhou et al., 2018).

  • Enzymatic Studies and Industrial Applications : Studies on enzymes involved in the conversion of D-galacturonic acid to L-galactonic acid in Saccharomyces cerevisiae have led to insights into utilizing pectin-rich biomass for the production of valuable compounds. This research is crucial for the development of sustainable processes for biomass valorization (Rippert et al., 2021).

Safety And Hazards

D-Galactonic acid can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The worldwide production and consumption of D-Galactonic acid are steadily increasing . It has the potential to be an important raw material for biotechnological conversions to fuels or chemicals .

properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045955, DTXSID701316380
Record name Galactonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Galactonic acid

CAS RN

13382-27-9, 576-36-3
Record name Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 136 °C
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,510
Citations
J Kuivanen, D Mojzita, Y Wang, S Hilditch… - Applied and …, 2012 - Am Soc Microbiol
d-Galacturonic acid, the main monomer of pectin, is an attractive substrate for bioconversions, since pectin-rich biomass is abundantly available and pectin is easily hydrolyzed. l-…
Number of citations: 54 journals.asm.org
CN Turton, A Bebbington, S Dixon… - Journal of the American …, 1955 - ACS Publications
… identified as tetra-O-methyl dimethyl mucate, showing that thetetra-O-methyl acid (I) was 2,3,4,5-tetra-O-methyl-D-galactonic acid. When disaccharide A was treated with sodium …
Number of citations: 16 pubs.acs.org
OF Hedenburg - Journal of the American Chemical Society, 1915 - ACS Publications
346 OSCAR. HEDENBURG. can be obtained pure by crystallization; the other modification, when isolated by Tanret’s method for example, usually consists only of mixed crystals of …
Number of citations: 26 pubs.acs.org
P Liu, J Xie, H Tan, F Zhou, L Zou, J Ouyang - Microbial Cell Factories, 2020 - Springer
… Considering D-galactonic acid is the oxidative product of D-… for dual production of D-galactonic acid and HMFCA from G. … This study is the first report for D-galactonic acid and HMFCA …
Number of citations: 12 link.springer.com
D Horton, Z Wałaszek, I Ekiel - Carbohydrate Research, 1983 - Elsevier
… and D-galactonic acid’. Sodium D-gluconate was obtained from Pfanstiehl Labs., Waukegan, Illinois. All compounds … 63.0 (0.6) D-Galactonic acid 175.6 (2.2) …
Number of citations: 56 www.sciencedirect.com
RS Tipson - Journal of Biological Chemistry, 1938 - Elsevier
… the free acid, which was isolated as colorless crystals having [a]:’ = +12.6” (in water), a specific rotation comparable in magnitude to, but opposite in sign from, that of d-galactonic acid. …
Number of citations: 10 www.sciencedirect.com
CLR Zaliz, O Varela - Tetrahedron: Asymmetry, 2003 - Elsevier
… 2,3,4,5-tetra-O-methyl-d-galactonic acid as a precursor of a stereoregular polyamide. The open-… Our already mentioned synthesis of the per-O-methyl-d-galactonic acid derivative, 9 from …
Number of citations: 26 www.sciencedirect.com
ML Ramos, MM Caldeira, VMS Gil - Carbohydrate research, 1997 - Elsevier
… By using multinuclear (1D and 2D) magnetic resonance spectroscopy, D-galactonic acid was found to form four complexes with tungsten(VI), in aqueous solution, depending on pH and …
Number of citations: 33 www.sciencedirect.com
S Hamada, Y Seike, S Tanimori, T Sakamoto… - Journal of bioscience …, 2011 - Elsevier
… Those preliminary results also strongly suggest that the reaction product of Cd-GalUAR is l-galactonic acid and not d-galactonic acid. We made this comparison because its specific …
Number of citations: 10 www.sciencedirect.com
TP Bird, WAP Black, JA Colquhoun… - Journal of the …, 1966 - pubs.rsc.org
… Chlorous acid at pH 3 oxidises the reducing group at CI of these polymers to give poly-(6-O-methacryloyl-D-galactonic acid) and poly-(6-O-acryloyl-D-galactonic acid), which exist in …
Number of citations: 20 pubs.rsc.org

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